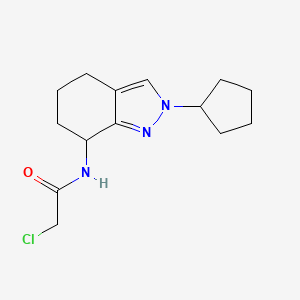

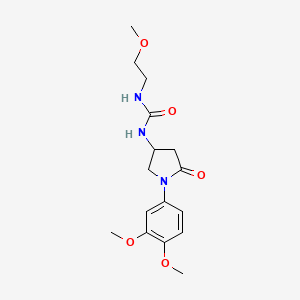

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)picolinic acid

Übersicht

Beschreibung

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)picolinic acid, also known as Boc-PIP, is a chemical compound that has been widely used in scientific research. It belongs to the class of picolinic acid derivatives and has shown promising results in various biological applications.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Drug Development

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)picolinic acid plays a crucial role in the synthesis of pharmaceutical compounds, demonstrating its significance in the development of novel therapeutic agents. Its involvement in the synthesis of diverse heterocyclic compounds highlights its versatility and importance in medicinal chemistry. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcases the compound's utility in creating anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, underscoring the potential of 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)picolinic acid in the development of new therapeutics (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Receptor Ligand Development

The synthesis of picolinamide derivatives linked to an arylpiperazine moiety, which have shown high specificity and affinity towards serotoninergic receptors, is another application. These derivatives demonstrate the compound's potential in developing ligands for serotonin receptors, which can be utilized in treating various neurological and psychiatric disorders. The high affinity and selectivity of these compounds for 5-HT1A, 5-HT2A, and 5-HT2C receptors highlight the compound's importance in neuroscience research and therapy development (Fiorino et al., 2017).

Material Science and Optoelectronics

In material science, the synthesis of a picolinic acid derivative bearing a 1,3,4-oxadiazole unit and its application in polymer light-emitting devices demonstrate the compound's potential in the field of optoelectronics. This research opens up new avenues for the development of materials with improved optoelectronic properties, contributing to advancements in lighting and display technologies. The study provides a convenient method to enhance the optoelectronic properties of iridium complexes by modifying an ancillary ligand of picolinic acid with a 1,3,4-oxadiazole unit, showing significant improvement in luminance efficiency and peak brightness in the devices (Xiao et al., 2009).

Eigenschaften

IUPAC Name |

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)11-4-5-12(13(19)20)16-10-11/h4-5,10H,6-9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXKNNCKUUAGLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)picolinic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-4,6-dihydro-1H-furo[3,4-c]pyrazole](/img/structure/B2439799.png)

![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2439815.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2439818.png)